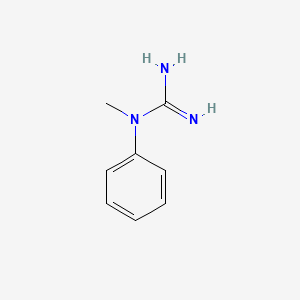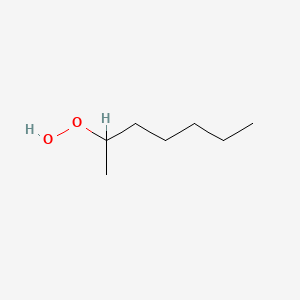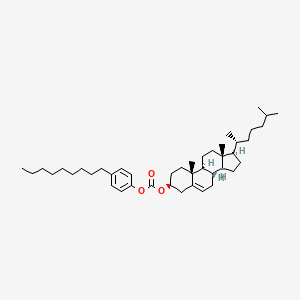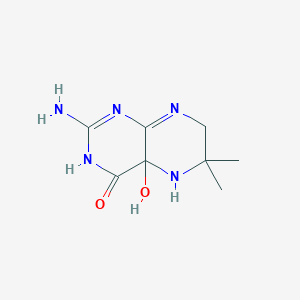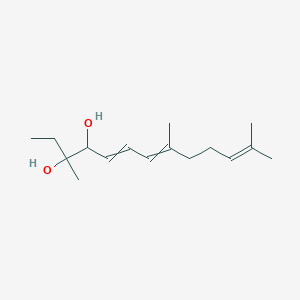
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol typically involves multi-step organic reactions. One common approach is the use of Grignard reagents to introduce the methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules. These precursors are then chemically modified to achieve the desired structure. This method is advantageous due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds into single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or ketones, while reduction may produce saturated hydrocarbons.
科学研究应用
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and bioactive compounds.
作用机制
The mechanism of action of 3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
4,8,12-Trimethyltrideca-1,3,7,11-tetraene: Shares a similar carbon backbone but differs in the position and number of double bonds.
3,8-Dimethyltrideca-5,7,11-triene-3,4-diol: Similar structure but with fewer methyl groups.
Uniqueness
3,8,12-Trimethyltrideca-5,7,11-triene-3,4-diol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C16H28O2 |
|---|---|
分子量 |
252.39 g/mol |
IUPAC 名称 |
3,8,12-trimethyltrideca-5,7,11-triene-3,4-diol |
InChI |
InChI=1S/C16H28O2/c1-6-16(5,18)15(17)12-8-11-14(4)10-7-9-13(2)3/h8-9,11-12,15,17-18H,6-7,10H2,1-5H3 |
InChI 键 |
LYXITZQJPFABBF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C(C=CC=C(C)CCC=C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


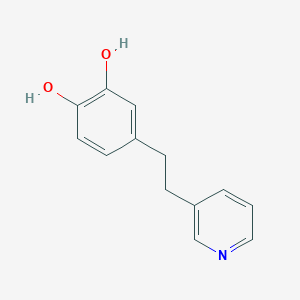
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
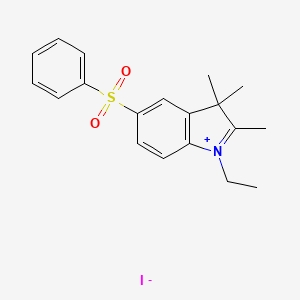
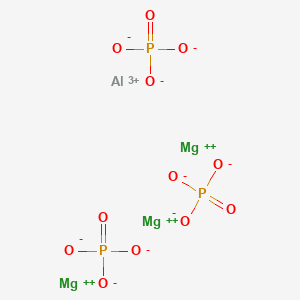
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
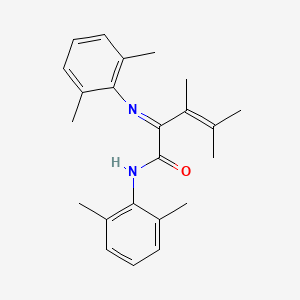
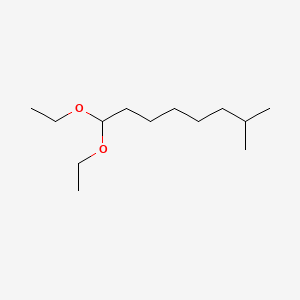
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
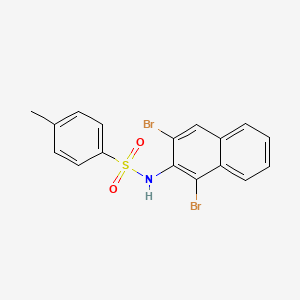
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
